Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine
Description
Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is a fluorinated organic compound featuring a cyclopropylamine moiety linked to a benzyl group substituted with a trifluoroethoxy (–OCH₂CF₃) group at the 3-position. The trifluoroethoxy group is known for enhancing metabolic stability and lipophilicity in pharmaceuticals, while the cyclopropyl ring contributes to conformational rigidity and bioavailability .
Properties
IUPAC Name |
N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3NO/c13-12(14,15)8-17-11-3-1-2-9(6-11)7-16-10-4-5-10/h1-3,6,10,16H,4-5,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGCRQQQGMZVHGC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC(=CC=C2)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzylamine Intermediate: The benzylamine intermediate can be synthesized by reacting benzyl chloride with ammonia or an amine under basic conditions.
Introduction of the Trifluoroethoxy Group: The trifluoroethoxy group can be introduced via a nucleophilic substitution reaction using 2,2,2-trifluoroethanol and a suitable leaving group such as a halide.
Cyclopropylation: The final step involves the cyclopropylation of the benzylamine intermediate, which can be achieved using cyclopropyl bromide in the presence of a strong base like sodium hydride.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or trifluoroethoxy positions, using reagents like sodium azide or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Sodium azide, alkyl halides, polar aprotic solvents.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, alkylated derivatives.
Scientific Research Applications
Chemical Synthesis
Intermediate in Organic Synthesis
Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine can serve as an intermediate in the synthesis of more complex organic molecules. The trifluoroethoxy group enhances the compound's reactivity and selectivity in chemical reactions, making it valuable in the development of novel compounds with desired properties.
Applications in Material Science
The compound is also utilized in producing specialty chemicals and materials with unique properties. Its structural characteristics allow for modifications that can lead to materials with enhanced performance in various applications, such as coatings and polymers.
Potential Therapeutic Properties
Research indicates that this compound may exhibit significant biological activity. Studies have investigated its interactions with various biomolecules, suggesting potential therapeutic applications in treating conditions like inflammation and neurodegeneration. The trifluoroethoxy group can enhance binding affinity to biological targets, thereby modulating their activity .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing similar structural motifs. For instance, derivatives of this compound have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antibacterial agents .
Medicinal Chemistry
Drug Development
The compound's unique structure makes it a candidate for drug development. Research has shown that modifications to the cyclopropyl structure can lead to improved pharmacokinetic and pharmacodynamic profiles. For example, compounds with similar trifluoroethyl groups have demonstrated enhanced potency against specific targets such as bacterial gyrase and topoisomerase IV .
Case Studies
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The MIC values ranged from 0.25 to 1 mg/L, showcasing its potential as a therapeutic agent against resistant strains .
- Neuroprotective Effects : Another investigation into related compounds revealed their ability to cross the blood-brain barrier and exert neuroprotective effects in animal models of disease, suggesting that cyclopropyl derivatives could be developed into treatments for neurodegenerative disorders like Alzheimer's disease .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Chemical Synthesis | Intermediate for complex organic molecules | Enhances reactivity and selectivity |
| Material Science | Production of specialty chemicals | Unique properties for coatings and polymers |
| Biological Activity | Potential therapeutic agent | Modulates biomolecule interactions |
| Antimicrobial Activity | Effective against Gram-positive/negative bacteria | Significant efficacy against MRSA |
| Drug Development | Candidate for new pharmaceuticals | Improved pharmacokinetics observed |
Mechanism of Action
The mechanism of action of Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. Once inside the cell, the compound can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and functional attributes between Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine and related compounds:
Key Findings from Comparative Analysis
Trifluoroethoxy vs. Non-Fluorinated Ethers: The trifluoroethoxy group in the target compound offers superior metabolic stability compared to non-fluorinated ethers (e.g., phenoxy or methoxy groups). This is attributed to fluorine’s electronegativity, which reduces oxidative degradation .
Cyclopropyl vs. Larger Alkyl Groups :
Cyclopropyl substituents, as seen in the target compound and N-(4-Ethylbenzyl)cyclopropanamine hydrochloride , impose conformational constraints that enhance binding specificity and reduce metabolic clearance compared to flexible alkyl chains (e.g., ethyl or propyl groups).
The trifluoroethoxy group may require specialized fluorination steps, as seen in lansoprazole synthesis .
Implications for Research and Development
- Pharmaceutical Design : The trifluoroethoxy-cyclopropylamine scaffold is underutilized but promising for CNS drugs due to its balance of lipophilicity and stability. Comparative studies with marketed fluorinated drugs (e.g., antidepressants, antivirals) are warranted .
- Agrochemical Potential: Triflusulfuron methyl ester demonstrates the role of trifluoroethoxy in herbicides, suggesting applications in crop protection for the target compound if functionalized with bioactive cores (e.g., triazines).
- Synthetic Optimization : Lessons from TBAF-mediated syntheses and sulfonylurea routes could streamline large-scale production.
Biological Activity
Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is a compound of interest due to its unique structure and potential biological activities. The trifluoroethoxy group is known for enhancing lipophilicity and metabolic stability, which can influence the compound's interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Structure-Activity Relationship (SAR)
The structure-activity relationship is crucial in understanding how modifications to the chemical structure of this compound can affect its biological activity.
Key Findings:
- Trifluoromethyl Group: The presence of a trifluoromethyl group in similar compounds has been shown to enhance potency in inhibiting serotonin uptake by increasing binding affinity to the target receptors .
- Cyclopropyl Moiety: Cyclopropyl groups often impart unique conformational properties that can enhance interactions with specific biological targets, such as receptors or enzymes involved in various metabolic pathways .
Biological Activity
The biological activity of this compound has been investigated in various contexts:
- Antidepressant Activity:
- Anticonvulsant Properties:
- Neuroprotective Effects:
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Receptor Interaction: The compound may act as an antagonist or agonist at various neurotransmitter receptors, modulating their activity and influencing downstream signaling pathways.
- Enzyme Inhibition: Similar compounds have shown potential as inhibitors of specific enzymes involved in neurotransmitter metabolism or signaling pathways, which could contribute to their therapeutic effects .
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
| Study | Model | Findings |
|---|---|---|
| Study 1 | Rodent Model | Demonstrated significant reduction in seizure frequency with related compounds. |
| Study 2 | Neurodegenerative Disease Model | Showed neuroprotective effects against MPTP-induced toxicity. |
| Study 3 | Depression Model | Indicated antidepressant-like effects through modulation of serotonin levels. |
Q & A
Q. What is the rationale for incorporating a trifluoroethoxy group in Cyclopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine?
The trifluoroethoxy group enhances metabolic stability and bioavailability due to fluorine’s electronegativity and lipophilicity. Fluorinated groups resist oxidative degradation in vivo, a common feature in pharmaceuticals developed between 2001–2011 . This group also modulates electronic effects, influencing receptor binding interactions.
Q. What are the standard synthetic routes for this compound?
Synthesis typically involves multi-step functionalization:
- Step 1: Introduction of the trifluoroethoxy group via nucleophilic substitution on 3-hydroxybenzyl derivatives using 2,2,2-trifluoroethyl iodide under basic conditions.
- Step 2: Cyclopropanation via [2+1] cycloaddition of vinyl groups with carbenes.
- Step 3: Amine formation through reductive amination or Gabriel synthesis . Example: A patent synthesis (Example 319) used trifluoroethoxy-containing intermediates coupled with amine hydrochlorides .
Q. How can researchers characterize the molecular structure of this compound?
Key methods include:
- X-ray crystallography to confirm stereochemistry and bond angles.
- Multinuclear NMR (¹H, ¹³C, ¹⁹F) to resolve trifluoroethoxy signals and cyclopropane ring protons.
- Derivatization : Amines can be derivatized with reagents like CNBF (2-chloro-1,3-dinitro-5-(trifluoromethyl)-benzene) for enhanced analytical detection .
Advanced Research Questions
Q. How can synthetic yields be optimized for the trifluoroethoxy-functionalized intermediate?
- Solvent selection : Use polar aprotic solvents (e.g., DMF) to stabilize transition states during nucleophilic substitution.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve reactivity in biphasic systems.
- Temperature control : Reactions at 60–80°C minimize side-product formation while ensuring complete substitution .
Q. What strategies resolve discrepancies in NMR data for derivatives of this compound?
- Dynamic effects : Variable-temperature NMR can clarify conformational exchange in cyclopropane rings.
- Isotopic labeling : ¹⁹F NMR provides unambiguous assignment of trifluoroethoxy signals due to its high sensitivity and lack of background interference.
- Cross-validation : Compare experimental data with DFT-calculated chemical shifts for ambiguous peaks .
Q. How can computational modeling predict the biological activity of this compound?
- Docking studies : Use software like AutoDock Vina to simulate interactions with target receptors (e.g., GPCRs or enzymes).
- QSAR models : Correlate electronic descriptors (Hammett σ values for trifluoroethoxy) with in vitro activity data.
- MD simulations : Assess stability of the cyclopropane ring under physiological conditions .
Q. What in vivo challenges arise from the compound’s physicochemical properties?
- LogP optimization : The trifluoroethoxy group increases hydrophobicity, which may require formulation with cyclodextrins or liposomes for solubility.
- Metabolic profiling : Use LC-MS/MS to identify metabolites, focusing on cleavage of the cyclopropane ring or oxidation of the benzyl group .
Safety and Handling
Q. What precautions are necessary during synthesis and handling?
- Personal protective equipment (PPE) : Gloves, goggles, and lab coats are mandatory to avoid skin/eye contact with amines.
- Waste disposal : Separate halogenated waste (e.g., trifluoroethoxy byproducts) for specialized treatment to prevent environmental contamination .
Data Contradiction Analysis
Q. How to address conflicting bioactivity data across studies?
- Assay standardization : Validate protocols using positive controls (e.g., known kinase inhibitors for enzyme assays).
- Batch analysis : Ensure compound purity (>95% by HPLC) to exclude impurities as confounding factors.
- Meta-analysis : Cross-reference results with structurally similar fluorinated compounds reported in pharmacological databases .
Methodological Tables
Q. Table 1: Key Analytical Techniques for Structural Confirmation
| Technique | Application | Reference |
|---|---|---|
| X-ray crystallography | Absolute stereochemistry determination | |
| ¹⁹F NMR | Trifluoroethoxy group identification | |
| LC-MS/MS | Purity assessment and metabolite profiling |
Q. Table 2: Optimization Parameters for Trifluoroethoxy Substitution
| Parameter | Optimal Condition | Impact |
|---|---|---|
| Solvent | DMF | Enhances reaction rate |
| Catalyst | TBAB | Reduces reaction time by 40% |
| Temperature | 70°C | Balances yield and side reactions |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
